molecular formula C₁₄H₁₅N₃ B1145916 Methyl Varenicline CAS No. 1333145-89-3

Methyl Varenicline

Katalognummer B1145916
CAS-Nummer: 1333145-89-3
Molekulargewicht: 225.29
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl Varenicline, also known as 2-Methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino [4,5-g]quinoxaline , is a derivative of Varenicline . Varenicline is a medication used for smoking cessation and for the treatment of dry eye disease . It is a nicotinic receptor partial agonist and a cholinergic agonist . When activated, this receptor releases dopamine in the nucleus accumbens, the brain’s reward center, thereby reducing cravings and withdrawal symptoms associated with smoking cessation .


Molecular Structure Analysis

The molecular formula of Methyl Varenicline is C14H15N3 and its molecular weight is 225.289 . Varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .


Chemical Reactions Analysis

Varenicline’s metabolism is limited (<10%). Most of the active compound is excreted by the kidneys (81%). A minor amount of varenicline is glucuronidated, oxidated, N-formylated, as well as conjugated to form a hexose .

Wissenschaftliche Forschungsanwendungen

Treatment of Alcohol Dependence

Methyl Varenicline has been used in the treatment of alcohol dependence . A systematic review and meta-analysis of randomized controlled trials (RCTs) showed that Methyl Varenicline significantly reduced alcohol-related outcomes compared with placebo . This includes improvements in the percentage of abstinent days, drinks per day, drinks per drinking day, and craving .

Treatment of Nicotine Addiction

Methyl Varenicline is a partial nicotinic acetylcholine receptor agonist, designed to partially activate this system while displacing nicotine at its sites of action in the brain . It is the most efficacious monotherapy for increasing smoking abstinence rates, with proven superiority over sustained-release bupropion, nicotine replacement therapy, and placebo .

Modulation of Dopaminergic Function

Methyl Varenicline reduces nicotine craving and withdrawal symptoms by relatively selectively modulating dopaminergic function at α4β2* neuronal nicotinic acetylcholine receptors .

Treatment of Withdrawal and Dependency

Methyl Varenicline has been used as an agent for the treatment of withdrawal and dependency . It exhibits a receptor-dependent mode of action, acting as a low-efficacy partial agonist to the α4β2, α3β2, α3β4, and α6/α3β2β3 chimeric neuronal nicotinic acetylcholine receptors .

Safety and Side Effects

Repeated reports of neuropsychiatric and cardiovascular safety concerns against Methyl Varenicline have not been confirmed by meta-analytic findings . Serious side effects were not observed in the Methyl Varenicline or placebo groups .

Pharmacodynamics and Mechanism of Action

Methyl Varenicline is an alpha-4 beta-2 neuronal nicotinic acetylcholine receptor partial agonist . It is designed to partially activate this system while displacing nicotine at its sites of action in the brain .

Wirkmechanismus

Target of Action

Methyl Varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . It also acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .

Mode of Action

Methyl Varenicline competitively inhibits the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor . The drug exerts mild agonistic activity at this site, though at a level much lower than nicotine . This activation is presumed to ease withdrawal symptoms .

Biochemical Pathways

Methyl Varenicline reduces nicotine craving and withdrawal symptoms by relatively selectively modulating dopaminergic function at alpha4beta2* nicotinic acetylcholine receptors . The asterisk indicates the possible presence of other nicotinic subunits in the receptor complex .

Pharmacokinetics

Methyl Varenicline exhibits linear pharmacokinetics when given as single (0.1–3 mg) or multiple-dose (1–3 mg/day) administration . Absorption is virtually complete after oral administration .

Result of Action

Methyl Varenicline significantly reduces LPS-induced COX-1, COX-2 and prostaglandin levels and ROS to an extent similar to that observed with anti-inflammatory agents . Furthermore, Methyl Varenicline significantly reduced LPS-induced cell migration through alpha7nAChR, while decreasing cell proliferation independently of nAChR .

Action Environment

The action of Methyl Varenicline can be influenced by environmental factors such as the presence of nicotine, as it competes with nicotine for binding sites . The efficacy of Methyl Varenicline can also be influenced by the individual’s metabolic rate and the presence of other substances in the body .

Safety and Hazards

Varenicline has been associated with seizures and some patients who drink while taking the drug may become aggressive or black out . The FDA continues to believe that the drug’s benefits outweigh the risks and the current warnings in the Chantix drug label are appropriate . The risk of serious neuropsychiatric events with Chantix is currently highlighted in the Boxed Warning and Warnings and Precautions section of the physician label and in the patient Medication Guide .

Zukünftige Richtungen

Most people take varenicline for 12 weeks . Your healthcare provider might prescribe it for longer, if needed . The health benefits of stopping smoking outweigh the cancer risk from the nitrosamine impurity in varenicline .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Methyl Varenicline involves the conversion of 6-chloro-3,4-dihydro-1H-pyrrolo[2,3-b]pyridine (compound A) to Methyl Varenicline (compound B) through a series of chemical reactions.", "Starting Materials": [ "6-chloro-3,4-dihydro-1H-pyrrolo[2,3-b]pyridine (compound A)", "Methylamine", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Compound A is reacted with methylamine in methanol to form N-methyl-6-chloro-3,4-dihydro-1H-pyrrolo[2,3-b]pyridine (compound C).", "Step 2: Compound C is treated with sodium cyanoborohydride in methanol to reduce the imine group and form N-methyl-6-chloro-1,2,3,4-tetrahydroisoquinoline (compound D).", "Step 3: Compound D is reacted with hydrochloric acid to form the hydrochloride salt of N-methyl-6-chloro-1,2,3,4-tetrahydroisoquinoline (compound E).", "Step 4: Compound E is treated with sodium hydroxide in water to form the free base of N-methyl-6-chloro-1,2,3,4-tetrahydroisoquinoline (compound F).", "Step 5: Compound F is reacted with methyl iodide in ethyl acetate to form the methylated product, Methyl Varenicline (compound B)." ] }

CAS-Nummer

1333145-89-3

Produktname

Methyl Varenicline

Molekularformel

C₁₄H₁₅N₃

Molekulargewicht

225.29

Synonyme

2-Methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.